molecular formula C13H19BN2O2 B14079250 (2-Cyclopropyl-6-(piperidin-3-yl)pyridin-4-yl)boronic acid

(2-Cyclopropyl-6-(piperidin-3-yl)pyridin-4-yl)boronic acid

Cat. No.: B14079250
M. Wt: 246.12 g/mol
InChI Key: KYCVTJDUBMJTPJ-UHFFFAOYSA-N
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Description

(2-Cyclopropyl-6-(piperidin-3-yl)pyridin-4-yl)boronic acid is a boronic acid derivative with a molecular weight of 246.12 g/mol. This compound is notable for its use in various chemical reactions, particularly in the field of organic synthesis. It is characterized by the presence of a boronic acid group attached to a pyridine ring, which is further substituted with cyclopropyl and piperidinyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Cyclopropyl-6-(piperidin-3-yl)pyridin-4-yl)boronic acid typically involves the use of Suzuki-Miyaura coupling reactions. This method is widely applied due to its mild reaction conditions and high functional group tolerance. The general procedure involves the reaction of a halogenated pyridine derivative with a boronic acid or boronate ester in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors is also common in industrial settings to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

(2-Cyclopropyl-6-(piperidin-3-yl)pyridin-4-yl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield boronic esters, while reduction can produce boranes .

Scientific Research Applications

(2-Cyclopropyl-6-(piperidin-3-yl)pyridin-4-yl)boronic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

    Biology: The compound is employed in the synthesis of biologically active molecules, including pharmaceuticals.

    Medicine: It is used in the development of drugs targeting specific enzymes and receptors.

    Industry: The compound is utilized in the production of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of (2-Cyclopropyl-6-(piperidin-3-yl)pyridin-4-yl)boronic acid involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and receptor binding. The compound’s unique structure allows it to interact with specific pathways, enhancing its efficacy in various applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Cyclopropyl-6-(piperidin-3-yl)pyridin-4-yl)boronic acid stands out due to its specific substitution pattern, which imparts unique reactivity and selectivity in chemical reactions. Its combination of cyclopropyl and piperidinyl groups enhances its stability and interaction with molecular targets, making it a valuable compound in various fields .

Properties

Molecular Formula

C13H19BN2O2

Molecular Weight

246.12 g/mol

IUPAC Name

(2-cyclopropyl-6-piperidin-3-ylpyridin-4-yl)boronic acid

InChI

InChI=1S/C13H19BN2O2/c17-14(18)11-6-12(9-3-4-9)16-13(7-11)10-2-1-5-15-8-10/h6-7,9-10,15,17-18H,1-5,8H2

InChI Key

KYCVTJDUBMJTPJ-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=NC(=C1)C2CCCNC2)C3CC3)(O)O

Origin of Product

United States

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